3-ethoxy-N1-methylbenzene-1,2-diamine
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Overview
Description
3-Ethoxy-1-N-methylbenzene-1,2-diamine is an organic compound with the molecular formula C9H14N2O It is a derivative of benzene, featuring an ethoxy group and a methylated amine group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-N1-methylbenzene-1,2-diamine typically involves the following steps:
Nitration: Benzene is nitrated to form nitrobenzene.
Reduction: Nitrobenzene is reduced to form 1,2-diaminobenzene.
Ethoxylation: 1,2-diaminobenzene is reacted with ethyl alcohol in the presence of an acid catalyst to introduce the ethoxy group.
Methylation: The final step involves the methylation of the amine group using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: Reduction of the nitro group (if present) can yield various amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, introducing different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are employed.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
3-Ethoxy-1-N-methylbenzene-1,2-diamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential in creating novel polymers and materials with specific electronic properties.
Biology: It serves as a probe in biochemical assays to study enzyme activities and interactions.
Industry: The compound is used in the production of dyes and pigments due to its ability to form stable color complexes.
Mechanism of Action
The mechanism of action of 3-ethoxy-N1-methylbenzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methylamine groups play crucial roles in binding to these targets, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression regulation.
Comparison with Similar Compounds
N-Methylbenzene-1,2-diamine: Lacks the ethoxy group, making it less versatile in certain applications.
3-Bromo-1-N-methylbenzene-1,2-diamine: Contains a bromine atom instead of an ethoxy group, altering its reactivity and applications.
1,3-Benzenediamine, 2-methyl-: Features a methyl group on the benzene ring, affecting its chemical properties and uses.
Properties
IUPAC Name |
3-ethoxy-1-N-methylbenzene-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-3-12-8-6-4-5-7(11-2)9(8)10/h4-6,11H,3,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIFYBOPBZMVIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1N)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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